molecular formula C11H11BrN4O2 B5813029 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

Katalognummer B5813029
Molekulargewicht: 311.13 g/mol
InChI-Schlüssel: FLCZFVVGWSGOOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide varies depending on the disease being studied. In cancer research, this compound induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway. This compound also inhibits cell proliferation by downregulating the expression of cyclin D1, a protein that promotes cell cycle progression. In Alzheimer's disease research, this compound inhibits acetylcholinesterase by binding to its active site, thereby increasing the levels of acetylcholine in the brain. In epilepsy research, this compound modulates the activity of GABA receptors by enhancing their inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound inhibits the expression of vascular endothelial growth factor, a protein that promotes angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. This compound also inhibits the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix, a network of proteins that provides structural support to tissues. In Alzheimer's disease research, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. In epilepsy research, this compound reduces the frequency and severity of seizures by enhancing the inhibitory effects of GABA receptors on neuronal activity.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound also has a well-defined mechanism of action, which allows researchers to study its effects on specific biochemical and physiological pathways. However, this compound also has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in some disease models.

Zukünftige Richtungen

There are several future directions for 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other anticancer drugs. In Alzheimer's disease research, this compound could be studied for its potential to improve cognitive function in animal models and human clinical trials. In epilepsy research, this compound could be further studied for its anticonvulsant effects and potential as a novel therapeutic agent for epilepsy. Additionally, this compound could be modified to improve its solubility and half-life, which could enhance its effectiveness in various disease models.

Synthesemethoden

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide involves the reaction of 2-bromo-4-methylphenol with 4-amino-1,2,4-triazole in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated with acetic anhydride and purified through recrystallization. The purity of the synthesized this compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-4-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, this compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. In epilepsy research, this compound has been shown to have anticonvulsant effects by modulating the activity of GABA receptors.

Eigenschaften

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-8-2-3-10(9(12)4-8)18-5-11(17)15-16-6-13-14-7-16/h2-4,6-7H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZFVVGWSGOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.